molecular formula C11H20O B14228170 (3R)-5-Ethenylidenenonan-3-OL CAS No. 821783-00-0

(3R)-5-Ethenylidenenonan-3-OL

Cat. No.: B14228170
CAS No.: 821783-00-0
M. Wt: 168.28 g/mol
InChI Key: VJJPACKXICIGMA-LLVKDONJSA-N
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Description

(3R)-5-Ethenylidenenonan-3-OL is an organic compound characterized by its unique structure, which includes an ethenylidene group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Ethenylidenenonan-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the stereoselective reduction of a suitable precursor, such as a ketone or aldehyde, followed by the introduction of the ethenylidene group through a Wittig reaction or similar method. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Ethenylidenenonan-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R)-5-Ethenylidenenonan-3-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, including fragrances and flavors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3R)-5-Ethenylidenenonan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxydodecanoic Acid: Another compound with a similar stereochemistry but different functional groups.

    (2S,3R)-3-Alkyl/Alkenylglutamates: Compounds with similar stereochemical configurations used in biological research.

Uniqueness

(3R)-5-Ethenylidenenonan-3-OL is unique due to its ethenylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

821783-00-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-4-7-8-10(5-2)9-11(12)6-3/h11-12H,2,4,6-9H2,1,3H3/t11-/m1/s1

InChI Key

VJJPACKXICIGMA-LLVKDONJSA-N

Isomeric SMILES

CCCCC(=C=C)C[C@@H](CC)O

Canonical SMILES

CCCCC(=C=C)CC(CC)O

Origin of Product

United States

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